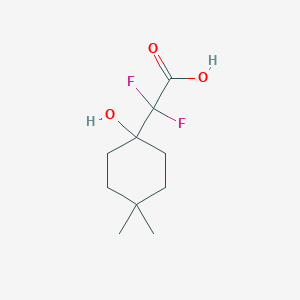
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H16F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the cyclohexyl ring. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid: Lacks the two methyl groups on the cyclohexyl ring.
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid: Contains only one methyl group on the cyclohexyl ring.
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclopentyl)acetic acid: Has a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of two fluorine atoms and two methyl groups on the cyclohexyl ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H16F2O3 |
|---|---|
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H16F2O3/c1-8(2)3-5-9(15,6-4-8)10(11,12)7(13)14/h15H,3-6H2,1-2H3,(H,13,14) |
Clave InChI |
YFLUXYYHAWDJRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(C(C(=O)O)(F)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


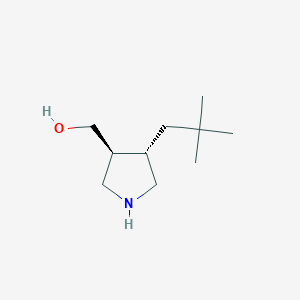
![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)

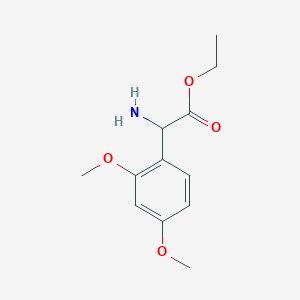
![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
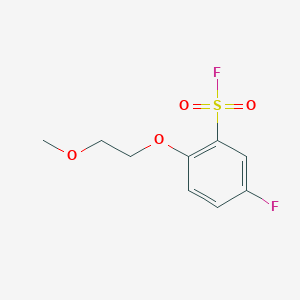
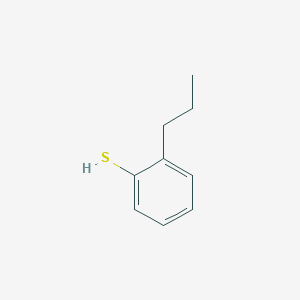
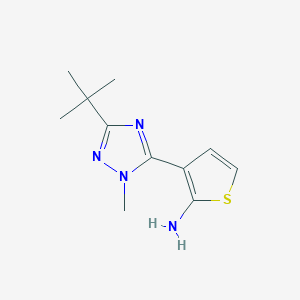
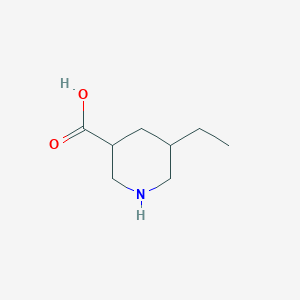
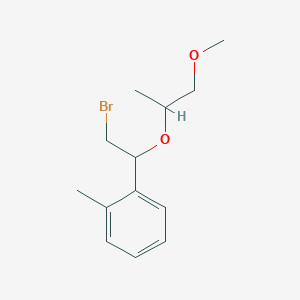
![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)


